NGD 98-2 vs. NGD 9002: Differential Oral Potency in Blocking CRF-Induced Colonic Hyperactivity
In a direct head-to-head comparison in conscious rats, NGD 98-2 and NGD 9002 were administered orally (og) prior to intracerebroventricular (icv) CRF injection. NGD 98-2 reduced CRF-induced fecal pellet output (FPO) with an inhibitory IC50 of 15.7 mg/kg, while NGD 9002 achieved an IC50 of 4.3 mg/kg, indicating that NGD 9002 is approximately 3.7-fold more potent in this specific in vivo assay [1]. This direct comparison quantifies the potency difference between two 'topology 2' CRF-1 antagonists from the same discovery program.
| Evidence Dimension | Inhibition of icv CRF-induced fecal pellet output (FPO) in rats (Oral Administration) |
|---|---|
| Target Compound Data | IC50 = 15.7 mg/kg |
| Comparator Or Baseline | NGD 9002 (IC50 = 4.3 mg/kg) |
| Quantified Difference | NGD 9002 is ~3.7-fold more potent (lower IC50) |
| Conditions | Conscious male Wistar rats; NGD 98-2 or NGD 9002 (3, 10, 30 mg/kg og) administered 180 min (for NGD 98-2) or 60 min (for NGD 9002) prior to icv CRF (10 µg/rat); FPO monitored for 60 min post-CRF. |
Why This Matters
This head-to-head data enables researchers to select the appropriate compound for their desired in vivo potency window in stress-related GI studies, avoiding the inefficiency of using an under- or over-potent tool compound.
- [1] Million M, Zhao JF, Luckey A, et al. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats. PLoS ONE. 2013;8(9):e73749. DOI: 10.1371/journal.pone.0073749 View Source
